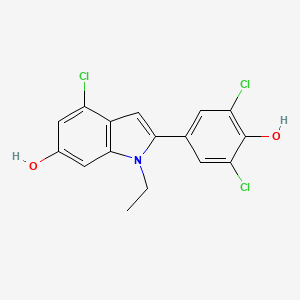
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple chloro and hydroxy groups attached to an indole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chloro-2-methylphenol with propionyl chloride in the presence of aluminum chloride at elevated temperatures . This reaction forms the core structure, which is then further modified through chlorination and hydroxylation reactions to introduce the additional chloro and hydroxy groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbon derivatives.
Substitution: The chloro groups can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The indole ring structure allows the compound to interact with aromatic amino acids in proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol can be compared with other similar compounds such as:
Bis(5-chloro-2-hydroxyphenyl)methane: This compound also contains chloro and hydroxy groups but has a different core structure.
4-Chlorophenol: A simpler compound with a single chloro and hydroxy group, used in various industrial applications.
2,4-Dichlorophenol: Another related compound with two chloro groups and a hydroxy group, known for its use in herbicides.
The uniqueness of this compound lies in its indole ring structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12Cl3NO2 |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
4-chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol |
InChI |
InChI=1S/C16H12Cl3NO2/c1-2-20-14(8-3-12(18)16(22)13(19)4-8)7-10-11(17)5-9(21)6-15(10)20/h3-7,21-22H,2H2,1H3 |
Clé InChI |
CYWSUNCHXJXQBM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
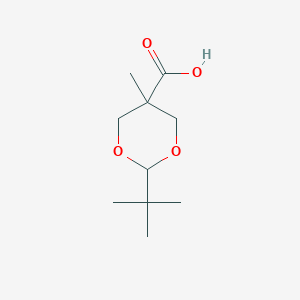

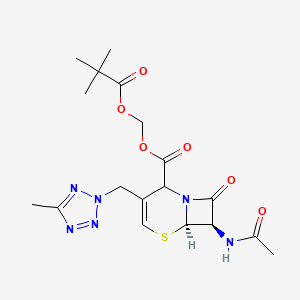
![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)
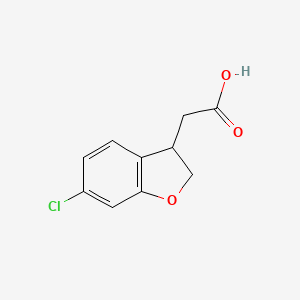
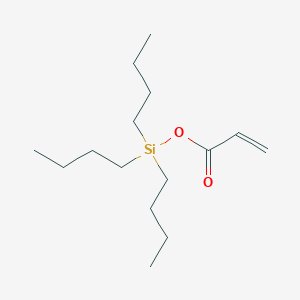


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
